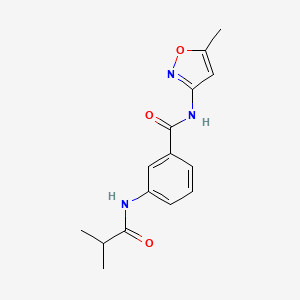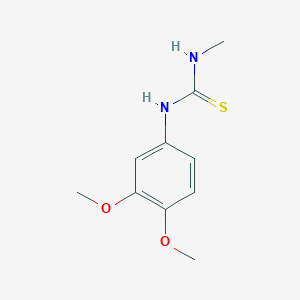
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide, also known as MIH-1, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. MIH-1 is a member of the benzamide family of compounds that has been synthesized using various methods. The aim of
Mecanismo De Acción
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide exerts its therapeutic effects by targeting specific enzymes and signaling pathways. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has also been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of cell growth and survival. Inhibition of JNK leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have various biochemical and physiological effects. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the activity of PARP and JNK, leading to the inhibition of cell growth and proliferation. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential therapeutic agent for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide can be easily synthesized using various methods and purified using column chromatography. However, 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has several potential future directions for research and development. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide can be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide can also be further optimized for its pharmacokinetic properties, including its solubility and bioavailability. Furthermore, 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide can be further studied for its potential toxicity and safety profile in preclinical and clinical studies.
Conclusion:
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been synthesized using various methods and has been extensively studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide exerts its therapeutic effects by targeting specific enzymes and signaling pathways and has various biochemical and physiological effects. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide also has several potential future directions for research and development, including further optimization for its pharmacokinetic properties and further study for its potential toxicity and safety profile.
Métodos De Síntesis
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been synthesized using various methods, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with isobutyryl chloride and 3-aminobenzamide. The reaction leads to the formation of 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide, which is then purified using column chromatography. The purity of the compound is determined using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. 3-(isobutyrylamino)-N-(5-methyl-3-isoxazolyl)benzamide has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential therapeutic agent for infectious diseases.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)14(19)16-12-6-4-5-11(8-12)15(20)17-13-7-10(3)21-18-13/h4-9H,1-3H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAVJBKJBIXYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[(2-methylpropanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)
![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)
![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)


